molecular formula C17H19NO B13698904 2-(Benzylamino)tetralin-5-ol

2-(Benzylamino)tetralin-5-ol

Cat. No.: B13698904
M. Wt: 253.34 g/mol
InChI Key: MICQCAYAHFBNRP-UHFFFAOYSA-N
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Description

2-(Benzylamino)tetralin-5-ol is a chemical compound that belongs to the class of tetralin derivatives. . The compound this compound is characterized by the presence of a benzylamino group attached to the tetralin ring system, which imparts unique chemical and biological properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzylamino)tetralin-5-ol can be achieved through various synthetic routes. One common method involves the treatment of 2-(2-vinylphenyl)acetaldehydes or 3-(2-vinylphenyl)propanals with boron trifluoride etherate (BF3·Et2O), resulting in an intramolecular Prins reaction. This reaction forms intermediary benzyl carbenium ions, which are then trapped by electron-rich aromatics via Friedel–Crafts alkylation . This cascade Prins/Friedel–Crafts cyclization protocol provides an efficient pathway to synthesize this compound derivatives.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(Benzylamino)tetralin-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The benzylamino group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products: The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Benzylamino)tetralin-5-ol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Benzylamino)tetralin-5-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical structure and functional groups. The benzylamino group plays a crucial role in modulating the compound’s biological activity by influencing its binding affinity and selectivity towards target molecules .

Comparison with Similar Compounds

Uniqueness: 2-(Benzylamino)tetralin-5-ol is unique due to the presence of the benzylamino group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s reactivity and potential for therapeutic applications compared to other tetralin derivatives.

Properties

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

6-(benzylamino)-5,6,7,8-tetrahydronaphthalen-1-ol

InChI

InChI=1S/C17H19NO/c19-17-8-4-7-14-11-15(9-10-16(14)17)18-12-13-5-2-1-3-6-13/h1-8,15,18-19H,9-12H2

InChI Key

MICQCAYAHFBNRP-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1NCC3=CC=CC=C3)C=CC=C2O

Origin of Product

United States

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